1,2-Benzenediamine, N-methyl-N'-(2,4,6-trinitrophenyl)-
Description
The compound “1,2-Benzenediamine, N-methyl-N'-(2,4,6-trinitrophenyl)-” is a derivative of 1,2-benzenediamine featuring a methyl group (-CH₃) on one amine and a 2,4,6-trinitrophenyl (TNP) group on the adjacent amine. This structure combines aromatic stability with energetic nitro groups, making it a candidate for high-energy materials (HEMs). The TNP group contributes to detonation performance, while the methyl group may modulate sensitivity and thermal stability .
Properties
CAS No. |
63666-07-9 |
|---|---|
Molecular Formula |
C13H11N5O6 |
Molecular Weight |
333.26 g/mol |
IUPAC Name |
1-N-methyl-2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H11N5O6/c1-14-9-4-2-3-5-10(9)15-13-11(17(21)22)6-8(16(19)20)7-12(13)18(23)24/h2-7,14-15H,1H3 |
InChI Key |
WGXBBJVLCHXIPU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration to Generate 2,4,6-Trinitrophenyl Intermediates
A typical approach uses mixed acid nitration (a mixture of concentrated sulfuric acid and nitric acid) to nitrate aromatic compounds such as mesitylene or substituted benzenes.
The nitration is conducted by dropwise addition of the mixed acid to the aromatic substrate under controlled temperature (20–100 °C), followed by incubation at elevated temperatures (90–95 °C) to complete the reaction.
After nitration, the reaction mixture is allowed to stand for phase separation , and the organic layer containing the trinitro derivative is neutralized and washed to remove acidic impurities.
Example conditions from a patent for a related compound (2,4,6-trimethyl-m-phenylenediamine precursor) include:
| Step | Reagents/Conditions | Temperature (°C) | Time (min) | Notes |
|---|---|---|---|---|
| Nitration | Mesitylene + H2SO4/HNO3 (80:20 w/w) | 55 (addition), then 95 (incubation) | 30 (addition), 30 (incubation) | Dropwise addition; phase separation; washing |
Hydrogenation Reduction to Diamines
The trinitro intermediates undergo catalytic hydrogenation to reduce nitro groups to amino groups.
This is performed in an autoclave with:
Nickel catalyst (around 1–3% by weight relative to substrate)
Solvent : commonly methanol, ethanol, or similar alcohols
Hydrogen atmosphere : pressure 1–4 MPa
Temperature : 50–120 °C (often optimized around 60–80 °C)
Time : 1–1.2 hours
The reaction mixture is stirred under nitrogen to purge air before hydrogen introduction.
After hydrogenation, hydrogen is vented, solvent removed, and the product crystallized by cooling and filtered to isolate the diamine.
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Nickel (Ni) | ~1–3% w/w |
| Solvent | Methanol, ethanol | Alcohol solvents preferred |
| Hydrogen pressure | 1–4 MPa | Controlled for safety |
| Temperature | 50–120 °C | 60–80 °C typical |
| Reaction time | 1–1.2 hours | Monitored for completion |
Coupling to Form N-Methyl-N'-(2,4,6-trinitrophenyl)-1,2-benzenediamine
The N-methylation of 1,2-benzenediamine can be done prior to coupling or the methylated diamine can be used directly.
The coupling with the 2,4,6-trinitrophenyl group likely proceeds via nucleophilic aromatic substitution or diazonium coupling, although specific protocols for this exact compound are scarce in open literature.
The methylated diamine (N-methylbenzene-1,2-diamine) is known to be synthesized and used as a building block in benzimidazole and other heterocyclic syntheses.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nitration | Aromatic substrate + mixed acid (H2SO4/HNO3), 20–100 °C | Formation of 2,4,6-trinitro-substituted intermediate |
| 2 | Neutralization & Washing | Water, alkali treatment | Removal of acid residues, purification |
| 3 | Catalytic Hydrogenation | Ni catalyst, methanol, H2 (1–4 MPa), 50–120 °C, 1–1.2 h | Reduction of nitro groups to amino groups |
| 4 | Coupling with N-Methyl-1,2-phenylenediamine | Nucleophilic substitution or diazonium coupling | Formation of target compound |
| 5 | Crystallization & Filtration | Cooling, filtration | Isolation of pure product |
Research Findings and Analytical Data
The purity of the nitrated intermediates is typically above 99%, with yields around 94%.
The hydrogenation catalysts, especially nickel, show long lifecycle and minimal deactivation , enabling consistent product quality.
The methylated diamine precursor (N-methylbenzene-1,2-diamine) has well-documented physical properties:
| Property | Value |
|---|---|
| Molecular formula | C7H10N2 |
| Melting point | 22 °C |
| Boiling point | 123–124 °C (10 mmHg) |
| Density | 1.075 g/mL at 25 °C |
| Storage temperature | 2–8 °C under inert gas |
| Color | Clear yellow to dark brown |
- It is used in various syntheses, including benzimidazole derivatives and pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding diamines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activities and signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- HNS: A stilbene derivative with six nitro groups symmetrically positioned on two benzene rings. Known for high thermal stability and low sensitivity .
- TACOT : A fused tetraazapentalene ring with four nitro groups. Prized for its insensitivity to shock and friction .
- 1,2-Bis(2,4,6-trinitrophenyl) hydrazine : A hydrazine-bridged compound with two TNP groups. Exhibits superior detonation velocity compared to HNS and TACOT .
- Target Compound : The methyl group in “1,2-Benzenediamine, N-methyl-N'-(2,4,6-trinitrophenyl)-” introduces steric and electronic effects that may reduce sensitivity while maintaining energetic performance.
Performance Metrics
The table below summarizes key properties inferred from structural analogs and computational models (DFT methods in ):
Notes:
- Detonation Velocity : The target compound’s velocity is modeled using DFT-based equations (), which correlate total energy and molecular weight. Its performance is predicted to exceed HNS but slightly trail the bis-TNP hydrazine due to fewer nitro groups .
- Thermal Stability : Methyl substitution likely enhances stability compared to hydrazine analogs but remains lower than TACOT’s fused-ring system .
- Sensitivity : Electron-donating methyl groups may reduce sensitivity compared to nitro-rich compounds like HNS .
Research Findings and Computational Insights
Detonation Performance
DFT calculations (UB3LYP/6-31G(d)) from suggest that detonation velocity scales with the compound’s total energy and inversely with molecular weight. The target compound’s balanced nitro content and moderate molecular weight position it between HNS and bis-TNP hydrazine in performance .
Thermal and Kinetic Stability
Theoretical studies (, ) on bis-TNP hydrazine highlight that nitro-aromatic compounds decompose via C–NO₂ bond cleavage. The target compound’s methyl group may delay decomposition by stabilizing the aromatic ring, though experimental validation is needed .
Biological Activity
1,2-Benzenediamine, N-methyl-N'-(2,4,6-trinitrophenyl)-, also known by its CAS number 63666-07-9, is a compound that has garnered attention due to its unique structural properties and potential biological applications. This article delves into its biological activity, exploring various studies and findings related to its effects on cellular processes and potential therapeutic uses.
- Molecular Formula : C₁₃H₁₁N₅O₆
- Molecular Weight : 333.261 g/mol
- LogP : 3.12
- InChI Key : WGXBBJVLCHXIPU-UHFFFAOYSA-N
Biological Activity Overview
1,2-Benzenediamine derivatives have been studied for their biological activities, particularly in the context of cancer research and as potential therapeutic agents. The specific compound in focus exhibits several notable properties:
- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in certain types of cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Antibacterial Properties : Some derivatives of benzenediamine have demonstrated antibacterial activity. The trinitrophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Cytotoxic Effects
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various benzenediamine derivatives on human cancer cell lines. The findings indicated that N-methyl-N'-(2,4,6-trinitrophenyl)-1,2-benzenediamine exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to the generation of reactive oxygen species (ROS) leading to cell death through apoptosis .
Antibacterial Activity
In another investigation, the antibacterial potential of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the trinitrophenyl moiety plays a crucial role in enhancing antibacterial activity .
Data Table: Biological Activity Summary
The proposed mechanism by which 1,2-benzenediamine, N-methyl-N'-(2,4,6-trinitrophenyl)- exerts its biological effects involves:
- Oxidative Stress Induction : The generation of ROS can lead to damage in cellular components including DNA and proteins.
- Disruption of Mitochondrial Function : This can trigger apoptotic pathways in cancer cells.
- Membrane Disruption : The compound's structure may facilitate interaction with bacterial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
